molecular formula C9H20O3S B8346637 3-(2-Butoxyethylthio)-1,2-propanediol

3-(2-Butoxyethylthio)-1,2-propanediol

Cat. No. B8346637
M. Wt: 208.32 g/mol
InChI Key: AJAFSPJLCCICTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04877899

Procedure details

Following the procedure of Example 10, 2-butoxyethyltosylate (26.85 g, 98.7 mmol) and 3-mercapto-1,2-propanediol (10.68 g, 98.7 mmol) are reacted together to give 3-(2-butoxyethylthio)-1,2-propanediol, which diol (10.0 g, 52.5 mmol) is reacted with tosyl chloride (10.0 g) in pyridine. The tosylate (9.27 g, 25.6 mmol) is reacted with NaOH (1.02 g, 25.6 mmol) to give 2-(2-butoxyethylthiomethyl)oxirane. The oxirane (1.0 g, 5.26 mmol) and potassium t-butoxide (0.18 g, 1.58 mmol) are reacted together to give 3-(2-butoxyethylthio)-2-propenol, which propenol (4.72 g, 25.0 mmol) is reacted with acetic anhydride to give 3-(2-butoxyethylthio)-2-propenyl acetate.
Quantity
26.85 g
Type
reactant
Reaction Step One
Quantity
10.68 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([O:5][CH2:6][CH2:7]OS(C1C=CC(C)=CC=1)(=O)=O)[CH2:2][CH2:3][CH3:4].[SH:19][CH2:20][CH:21]([OH:24])[CH2:22][OH:23]>>[CH2:1]([O:5][CH2:6][CH2:7][S:19][CH2:20][CH:21]([OH:24])[CH2:22][OH:23])[CH2:2][CH2:3][CH3:4]

Inputs

Step One
Name
Quantity
26.85 g
Type
reactant
Smiles
C(CCC)OCCOS(=O)(=O)C1=CC=C(C)C=C1
Step Two
Name
Quantity
10.68 g
Type
reactant
Smiles
SCC(CO)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
are reacted together

Outcomes

Product
Name
Type
product
Smiles
C(CCC)OCCSCC(CO)O
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: AMOUNT 52.5 mmol
AMOUNT: MASS 10 g
YIELD: CALCULATEDPERCENTYIELD 53.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.